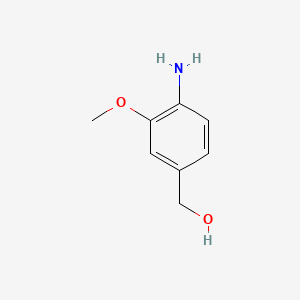

(4-Amino-3-methoxyphenyl)methanol

Overview

Description

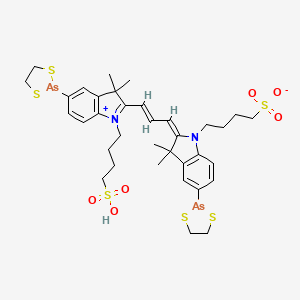

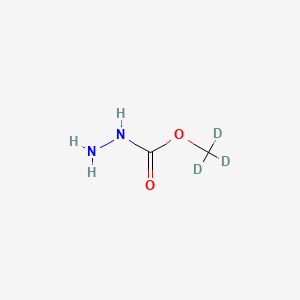

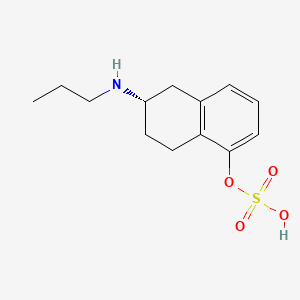

“(4-Amino-3-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H11NO2 . It is a metabolite of 3-methyl-4-nitrophenol and is a major metabolite of carcinogenic o-toluidine .

Synthesis Analysis

The synthesis of “(4-Amino-3-methoxyphenyl)methanol” involves various chemical reactions. For instance, one method involves the hydrogenolysis of 3-methoxy-4-nitrobenzyl alcohol using Pd/C in the presence of potassium hydroxide .

Molecular Structure Analysis

The molecular structure of “(4-Amino-3-methoxyphenyl)methanol” consists of 11 heavy atoms and 6 aromatic heavy atoms . The InChI Key for this compound is RVYSKGNWKIIUIF-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“(4-Amino-3-methoxyphenyl)methanol” has a molecular weight of 153.18 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a molar refractivity of 43.47 and a topological polar surface area of 55.48 Ų .

Scientific Research Applications

Asymmetric Synthesis : It's used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, utilizing bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).

Synthesis and Analysis : This compound is synthesized for use in density functional theory method optimization, natural bond orbital analysis, and molecular docking to study antiviral activity, pharmacokinetic behavior, and hydrogen bonding interactions (FathimaShahana & Yardily, 2020).

Electrochemical Synthesis : Used in the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives with potential anti-stress oxidative properties (Largeron & Fleury, 1998).

Green Synthesis in Dye Production : It serves as an intermediate in the environmentally friendly synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important component in the production of azo disperse dyes (Zhang Qun-feng, 2008).

Ligand Exchange Reactions : Investigated for its role in ligand exchange reactions in organometallic chemistry, specifically with tungsten(0) carbonyl centers (Klausmeyer, Adrian, Khan, & Reibenspies, 2003).

Synthesis of Pyridine Derivatives : Utilized in the synthesis of pyridine derivatives, which has applications in materials science and pharmaceuticals (Wu Feng, 2011).

Corrosion Inhibition : Acts as an inhibitor for the acidic corrosion of mild steel in hydrochloric acid medium, showing potential in materials preservation (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Catalytic Applications : Involved in catalytic reactions, such as the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives (Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012).

Safety and Hazards

properties

IUPAC Name |

(4-amino-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYSKGNWKIIUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697670 | |

| Record name | (4-Amino-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-3-methoxyphenyl)methanol | |

CAS RN |

148459-54-5 | |

| Record name | (4-Amino-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-amino-3-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)

![Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct](/img/structure/B585483.png)

![(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B585495.png)